Methyl 2,2-diethoxyacetimidate

Description

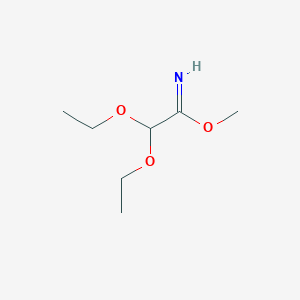

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-diethoxyethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(8)9-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOUABZEDZDJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=N)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591421 | |

| Record name | Methyl 2,2-diethoxyethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76742-48-8 | |

| Record name | Methyl 2,2-diethoxyethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2-diethoxyethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2,2-diethoxyacetimidate" synthesis and properties

An In-Depth Technical Guide to Methyl 2,2-diethoxyacetimidate: Synthesis, Properties, and Applications

Introduction: The Role of Alkyl Imidates in Synthesis

Alkyl imidates, also known as imino esters, are a class of organic compounds characterized by the R'-C(=NR'')OR functional group. They are valuable and highly reactive intermediates in synthetic chemistry. Their significance stems from their ability to be readily converted into other important functional groups, including amidines, esters, and orthoesters.[1][2] Methyl 2,2-diethoxyacetimidate (CAS No. 76742-48-8) is a notable member of this class, featuring a diethoxyacetal moiety that makes it a precursor for molecules with specialized structures. This guide will focus on a practical and efficient synthesis route, its key properties, and its reactivity.

Synthesis of Methyl 2,2-diethoxyacetimidate

The synthesis of alkyl imidates is classically achieved via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[3][4] This method, discovered by Adolf Pinner in 1877, typically employs dry hydrogen chloride gas and anhydrous conditions to form an imino ester hydrochloride salt, often called a Pinner salt.[1][5]

However, base-catalyzed methods provide a complementary approach, particularly for nitriles that may be sensitive to strongly acidic conditions.[4] For the synthesis of Methyl 2,2-diethoxyacetimidate, a base-catalyzed pathway using sodium methoxide offers a direct and high-yielding route from diethoxyacetonitrile.[6]

Causality of Experimental Design: A Base-Catalyzed Approach

The selection of a base-catalyzed route is deliberate. Sodium methoxide (CH₃ONa) in methanol provides a potent nucleophile (the methoxide ion, CH₃O⁻) that readily attacks the electrophilic carbon of the nitrile group in diethoxyacetonitrile. This approach avoids the need for generating and handling anhydrous HCl gas, simplifying the experimental setup.

The reaction proceeds as follows:

-

Nucleophilic Attack: The methoxide ion attacks the nitrile carbon.

-

Protonation: The resulting anionic intermediate is protonated by the methanol solvent to yield the neutral imidate product.

This method is typically performed at low temperatures (0 °C) initially to control the reaction rate and then allowed to warm to room temperature to ensure completion.[6] The workup is designed to remove the base catalyst and isolate the product efficiently.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of Methyl 2,2-diethoxyacetimidate.[6]

Materials:

-

Diethoxyacetonitrile (1.0 eq)

-

Methanol (approx. 4 mL per 2g of nitrile)

-

Sodium methoxide (0.1 eq)

-

Diethyl ether

-

Solid carbon dioxide (dry ice)

-

Ammonium chloride (for subsequent reaction)

Procedure:

-

To a solution of methanol containing sodium methoxide (0.1 eq), add diethoxyacetonitrile (1.0 eq).

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Allow the mixture to warm to room temperature and continue stirring.

-

Quench the reaction by adding a small piece of solid carbon dioxide to neutralize the remaining sodium methoxide, forming sodium methyl carbonate.

-

Evaporate the bulk of the methanol under reduced pressure.

-

Add diethyl ether to the residue to precipitate the inorganic salts (e.g., sodium carbonate).

-

Filter the mixture to remove the solids.

-

Concentrate the filtrate under vacuum to yield Methyl 2,2-diethoxyacetimidate as a colorless oil, typically in high yield (>95%).[6] The product is often of sufficient purity for use in subsequent steps without further purification.

Synthesis Workflow Diagram

Caption: Workflow for the base-catalyzed synthesis of Methyl 2,2-diethoxyacetimidate.

Physicochemical and Spectroscopic Properties

Methyl 2,2-diethoxyacetimidate is a colorless to light yellow liquid under standard conditions.[6] Its molecular structure combines an imidate functional group with a protected aldehyde equivalent (the diethyl acetal).

Caption: Chemical identifiers for Methyl 2,2-diethoxyacetimidate.

Tabulated Physical Properties

The following properties have been predicted using computational models and are valuable for experimental planning.

| Property | Value | Source |

| Boiling Point | 159.0 ± 50.0 °C (at 760 mmHg) | [6][7] |

| Density | 1.01 ± 0.1 g/cm³ | [6][7] |

| pKa | 6.78 ± 0.70 | [6] |

| Refractive Index | 1.422 | [7] |

| Appearance | Colorless to light yellow liquid | [6] |

Spectroscopic Data

While specific spectra are best obtained from the supplier for a given batch, typical spectroscopic features can be predicted.

-

¹H NMR: Protons of the two ethoxy groups would appear as a triplet (CH₃) and a quartet (CH₂). The methoxy group on the imidate would be a singlet, and the methine proton of the acetal would also be a singlet. The N-H proton would appear as a broad singlet.

-

¹³C NMR: Resonances for the methyl and methylene carbons of the ethoxy groups, the methoxy carbon, the acetal carbon, and the imidate carbon (C=N) would be expected.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C-H stretching (below 3000 cm⁻¹), a strong C=N stretch (around 1650 cm⁻¹), and C-O stretching bands.

Reactivity and Synthetic Applications

The primary utility of Methyl 2,2-diethoxyacetimidate lies in its role as a synthetic intermediate.[7] The imidate functional group is susceptible to nucleophilic attack, making it a precursor to various other functionalities.

Conversion to Amidines

A prominent application is the conversion of the imidate to an amidine. This is readily achieved by reacting the imidate with ammonia or a primary/secondary amine.[2][3] For instance, reaction with ammonium chloride provides a straightforward route to the corresponding acetamidine hydrochloride salt.[6] This transformation is valuable in the synthesis of pharmaceuticals and other biologically active molecules where the amidine moiety is a key structural feature.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pinner Reaction [drugfuture.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]

- 7. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, Methyl 2,2-diethoxyacetimidate, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

"Methyl 2,2-diethoxyacetimidate" CAS number and chemical structure

An In-Depth Technical Guide to Methyl 2,2-diethoxyacetimidate

Introduction

Methyl 2,2-diethoxyacetimidate is a versatile organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Characterized by the presence of both an imidate and an acetal functional group, it offers unique reactivity that makes it a useful building block for more complex molecules, including those with potential biological activity.[1] Its structure, containing two ethoxy groups, also imparts a degree of hydrophobicity which can be a strategic element in the design of novel chemical entities.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications, and essential safety information.

Chapter 1: Compound Identification and Chemical Structure

Precise identification is the cornerstone of chemical research and development. Methyl 2,2-diethoxyacetimidate is cataloged under a specific CAS Registry Number, ensuring its unambiguous identification in literature and commerce.

-

Synonyms : 2,2-Diethoxy-ethanimidic acid methyl ester, Methyl diethoxyacetimidate, 2,2-Diethoxyacetimidic acid methyl ester[1][2][3]

-

IUPAC Name : methyl 2,2-diethoxyethanimidate[2]

-

SMILES : CCOC(C(=N)OC)OCC[1]

The structure features a central carbon atom protected as a diethyl acetal. This same carbon is attached to an imidate functional group, specifically a methyl imidate. This combination of functional groups dictates its reactivity and synthetic utility.

Chapter 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including reaction conditions and purification strategies. The data below, some of which are predicted through computational models, provide a baseline for laboratory work.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 159.0 ± 50.0 °C (at 760 mmHg, Predicted) | [1][3] |

| Density | 1.01 ± 0.1 g/cm³ (at 20 °C, Predicted) | [1][3] |

| Solubility | Sparingly soluble (19 g/L at 25 °C, Predicted) | [1] |

| pKa | 6.78 ± 0.70 (Predicted) | [3] |

| Refractive Index | 1.422 (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4] |

Properties predicted using Advanced Chemistry Development (ACD/Labs) Software as noted in the source.[1]

Chapter 3: Synthesis of Methyl 2,2-diethoxyacetimidate

Reaction Principle: The Pinner Reaction

The synthesis of Methyl 2,2-diethoxyacetimidate from a nitrile precursor is a classic example of the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. In this specific synthesis, diethoxyacetonitrile serves as the nitrile component and sodium methoxide in methanol acts as the source for the methoxy group and the reaction medium. The reaction proceeds via nucleophilic attack of the methanol on the nitrile carbon, activated by the sodium methoxide base, to form the methyl imidate product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of imidates from nitriles.[3] The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Materials:

-

Diethoxyacetonitrile

-

Methanol (anhydrous)

-

Sodium methoxide

-

Solid carbon dioxide (dry ice)

-

Diethyl ether

-

Ammonium chloride (for subsequent reaction if desired)[3]

Step-by-Step Procedure:

-

Reaction Setup: To a solution of anhydrous methanol, add a catalytic amount of sodium methoxide (e.g., 0.09 g, 1.6 mmol for a 15.5 mmol scale reaction).[3] The entire system must be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the sodium methoxide.

-

Causality: Sodium methoxide is a strong base that deprotonates methanol to form the methoxide ion, a potent nucleophile required for the attack on the nitrile carbon. Anhydrous conditions are critical as water would consume the base.

-

-

Addition of Nitrile: Cool the methanolic sodium methoxide solution to 0 °C using an ice bath. Slowly add diethoxyacetonitrile (e.g., 2.00 g, 15.5 mmol) to the solution.[3]

-

Causality: The reaction is exothermic. Cooling to 0 °C controls the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 4 hours, then allow it to warm to room temperature.[3] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by taking small aliquots for 1H NMR analysis to observe the disappearance of the nitrile starting material.

-

Work-up and Neutralization: Upon completion, carefully add solid carbon dioxide (dry ice) to the mixture.[3] This will neutralize the excess sodium methoxide, forming sodium methyl carbonate.

-

Causality: This is a gentle method of neutralization that avoids the use of aqueous acids, which could potentially hydrolyze the desired imidate or the acetal.

-

-

Isolation and Purification: Evaporate most of the methanol under reduced pressure. Add diethyl ether to the residue, which will cause the inorganic salts (like sodium carbonate) to precipitate.[3] Filter the mixture to remove the solids.

-

Causality: Diethyl ether is chosen for its ability to dissolve the organic product while being a poor solvent for the inorganic byproducts, enabling a straightforward separation.

-

-

Final Product: Concentrate the filtrate under vacuum to yield Methyl 2,2-diethoxyacetimidate as a colorless oil.[3] The product is often of sufficient purity (e.g., 99% yield) to be used in subsequent steps without further purification.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 2,2-diethoxyacetimidate.

Chapter 4: Reactivity and Applications in Organic Synthesis

Chemical Reactivity

Methyl 2,2-diethoxyacetimidate is a bifunctional compound. The reactivity of both the imidate and acetal groups can be leveraged in synthesis.

-

Imidate Group : The C=N double bond of the imidate is susceptible to nucleophilic attack. This functionality is often used as a precursor to amidines, which are important pharmacophores in medicinal chemistry. For example, treatment with ammonium chloride can convert the imidate into the corresponding amidine hydrochloride.[3] The imidate can also be hydrolyzed under acidic or basic conditions back to the parent ester.[1]

-

Acetal Group : The diethyl acetal serves as a protecting group for a carbonyl functionality. Under controlled acidic conditions, it can be hydrolyzed to reveal an aldehyde, providing a pathway to other classes of compounds.

Role as a Synthetic Intermediate

This compound is primarily valuable as an intermediate for constructing more elaborate molecular architectures.[1]

-

Precursor to Biologically Active Molecules : The reactive functional groups allow for a range of chemical transformations, making it a useful precursor in the synthesis of biologically active molecules where the resulting amidine or other derived moiety may be critical for the final compound's properties.[1]

-

Drug Design and Hydrophobicity : The presence of two ethoxy groups makes the molecule relatively hydrophobic.[1] In drug design, modulating lipophilicity is a key strategy for optimizing pharmacokinetic properties like absorption and distribution. Incorporating fragments from this molecule can be a tool for achieving a desired lipophilicity profile. The methyl group itself can also play a significant role in modulating physicochemical and pharmacokinetic properties of a drug molecule.[5]

Logical Workflow for Application

Caption: Potential synthetic pathways using Methyl 2,2-diethoxyacetimidate.

Chapter 5: Safety and Handling

Working with any chemical intermediate requires a thorough understanding of its potential hazards. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification: The compound is classified with several hazards, indicating the need for careful handling.[1][3]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

Precautionary Measures and Handling:

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[6][7]

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Do not eat, drink, or smoke when using this product.[6][7] Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] The recommended storage is under an inert atmosphere at 2-8°C.[3][4]

-

First Aid :

-

If on Skin : Wash off with plenty of soap and water. If irritation occurs, get medical help.[6]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

Conclusion

Methyl 2,2-diethoxyacetimidate is a synthetically useful building block with well-defined properties and reactivity. Its preparation via the Pinner reaction is straightforward, yielding a versatile intermediate for the construction of more complex chemical structures relevant to the pharmaceutical and materials science industries. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

AMERICAN ELEMENTS®. Methyl 2,2-diethoxyacetimidate. [Link]

-

Neta Scientific. Astatech METHYL 2,2-DIETHOXYACETIMIDATE. [Link]

-

Organic Syntheses. Submitted by Lulin Wei and Stéphane Caron. [Link]

-

PubChem - NIH. Methyl acetimidate | C3H7NO | CID 26888. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

Sources

- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, Methyl 2,2-diethoxyacetimidate, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

- 2. americanelements.com [americanelements.com]

- 3. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]

- 4. 76742-48-8|Methyl 2,2-diethoxyacetimidate|BLD Pharm [bldpharm.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 2,2-diethoxyacetimidate

Introduction: Understanding the Role and Reactivity of Methyl 2,2-diethoxyacetimidate

Methyl 2,2-diethoxyacetimidate (CAS No. 76742-48-8) is a versatile organic compound characterized by the presence of three key functional groups: an imidate, an ester, and two ethoxy groups.[1] This unique structural combination makes it a valuable intermediate in synthetic organic chemistry.[1] Its primary application lies in serving as a building block for more complex molecules, particularly in the synthesis of biologically active compounds and novel organic materials where its reactive functionalities can be strategically transformed.[1] The methyl group, in particular, can play a significant role in modulating the physicochemical and pharmacokinetic properties of a final drug product, making intermediates like this crucial in lead compound optimization.[2]

The inherent reactivity of its functional groups, however, dictates its stability profile. The ester group is susceptible to hydrolysis, while the imidate moiety can participate in reactions involving nucleophilic attack.[1] A thorough understanding of these characteristics is paramount for researchers and drug development professionals to ensure the compound's integrity, leading to reproducible experimental outcomes and the successful synthesis of target molecules. This guide provides a comprehensive overview of the factors influencing the stability of Methyl 2,2-diethoxyacetimidate and outlines field-proven protocols for its proper storage and handling.

Chemical Stability and Degradation Pathways

The stability of Methyl 2,2-diethoxyacetimidate is not absolute; it is contingent upon its environment. The product is generally considered chemically stable under standard ambient conditions (room temperature) if stored correctly, but specific factors can trigger degradation.

Key Factors Influencing Stability

-

Moisture (Hydrolysis): The most significant factor affecting the compound's stability is the presence of water. The ester functional group is reactive and can undergo hydrolysis under either acidic or basic conditions, which cleaves the methyl ester to yield the parent carboxylic acid, 2,2-diethoxyacetimidic acid.[1] This is a critical consideration, as even atmospheric moisture can be sufficient to initiate this degradation pathway.

-

pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic environments will catalyze the breakdown of the ester linkage.[1] Therefore, contact with acidic or basic reagents, surfaces, or solutions should be strictly avoided during storage and handling.

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation. While stable at room temperature if properly sealed, prolonged exposure to heat or warming should be avoided. Several suppliers explicitly recommend refrigerated storage.[3][4]

-

Oxidizing Agents: The compound may react violently with strong oxidizing agents. Contact with such materials poses a significant safety hazard and will compromise the chemical's integrity.

Primary Degradation Pathway: Hydrolysis

The principal degradation route for Methyl 2,2-diethoxyacetimidate is the hydrolysis of the methyl ester group. This reaction breaks the C-O bond of the ester, adding a molecule of water to form methanol and the corresponding carboxylic acid. This process can be catalyzed by both acid and base.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of Methyl 2,2-diethoxyacetimidate, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets and supplier information.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, heat, and incompatible substances.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C [3][4] | To slow down potential degradation kinetics. Avoid freezing unless specified by the supplier. |

| Atmosphere | Inert Gas (Nitrogen or Argon) [4] | To displace atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Container | Tightly sealed/closed container.[5][6] | To prevent ingress of atmospheric moisture and contamination. |

| Location | Dry, cool, and well-ventilated area.[5][7] | To maintain temperature stability and prevent accumulation of flammable vapors. |

| Incompatibles | Store away from strong oxidizing agents, acids, and bases.[7] | To prevent hazardous reactions and catalytic degradation. |

Safe Handling Procedures

As a flammable liquid that can cause skin, eye, and respiratory irritation, appropriate safety measures must be employed.[1]

-

Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[8]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Dispensing: When transferring, do so carefully to avoid spills. For larger quantities, ensure containers and receiving equipment are properly grounded and bonded.[6]

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations.[6][7]

Experimental Protocol: Hydrolytic Stability Assessment

To ensure experimental reproducibility, it is prudent to validate the stability of a given batch of Methyl 2,2-diethoxyacetimidate under your specific experimental conditions. This protocol provides a self-validating framework for assessing hydrolytic stability.

Objective: To determine the rate of degradation of Methyl 2,2-diethoxyacetimidate in aqueous solutions at different pH values.

Materials:

-

Methyl 2,2-diethoxyacetimidate

-

HPLC-grade acetonitrile and water

-

Buffer solutions (e.g., pH 4, pH 7, pH 9)

-

HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Methyl 2,2-diethoxyacetimidate in acetonitrile (e.g., 10 mg/mL).

-

Working Solution Preparation: In separate vials, dilute the stock solution into each buffer (pH 4, 7, 9) to a final concentration suitable for analysis (e.g., 100 µg/mL). Prepare a control sample in pure acetonitrile.

-

Time-Point Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the analytical system to establish the initial concentration.

-

Incubation: Store the vials at a controlled temperature (e.g., room temperature or 40°C).

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each vial and analyze it.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of remaining Methyl 2,2-diethoxyacetimidate against time for each pH condition. This will reveal the conditions under which the compound is least stable.

Conclusion

Methyl 2,2-diethoxyacetimidate is a valuable synthetic intermediate whose utility is directly linked to its chemical purity and integrity. Its primary vulnerability is hydrolytic degradation, a process accelerated by moisture, non-neutral pH, and elevated temperatures. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, refrigerated storage (2-8°C) under an inert atmosphere in a tightly sealed container—researchers can effectively preserve the compound's stability. Furthermore, performing self-validating experiments, such as the hydrolytic stability screen, provides an additional layer of confidence and ensures the reliability of experimental outcomes in drug discovery and development workflows.

References

-

CPAchem. (2023). Safety data sheet. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

Carlo Erba Reagents. (2022). Methyl red, CI 13020 ACS - Safety Data Sheet. Retrieved from [Link]

-

Wei, L., & Caron, S. (n.d.). N1-PHENYLACETAMIDINE 4-BROMOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

Sources

- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, Methyl 2,2-diethoxyacetimidate, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 76742-48-8|Methyl 2,2-diethoxyacetimidate|BLD Pharm [bldpharm.com]

- 4. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cpachem.com [cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 2,2-diethoxyacetimidate in Common Organic Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,2-diethoxyacetimidate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of its solubility, offers predictive insights, and provides a detailed experimental protocol for precise solubility determination.

Introduction: The Significance of Solubility in Synthesis

Methyl 2,2-diethoxyacetimidate (CAS No. 76742-48-8) is a versatile organic compound featuring imidate, ester, and ether functionalities.[1][2] Its utility as a building block in the synthesis of more complex molecules, including potentially biologically active compounds, is significant.[1] Understanding the solubility of this intermediate is paramount for reaction design, optimization of reaction conditions, product purification, and formulation. This guide aims to provide a foundational understanding of its solubility profile in a range of common organic solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Profile of Methyl 2,2-diethoxyacetimidate:

-

Polar Functional Groups: The presence of a nitrogen atom in the imidate group and oxygen atoms in the ester and two ether linkages introduces polarity to the molecule through dipole moments. These sites are capable of acting as hydrogen bond acceptors.

-

Nonpolar Moieties: The methyl and ethyl groups contribute to the nonpolar character of the molecule.

-

Overall Polarity: The combination of polar functional groups and nonpolar alkyl chains suggests that Methyl 2,2-diethoxyacetimidate is a moderately polar compound. The two ethoxy groups also contribute to a degree of hydrophobicity.[1]

Based on this structure, it is anticipated that Methyl 2,2-diethoxyacetimidate will exhibit favorable solubility in a range of polar aprotic and some polar protic solvents. Its solubility is expected to be lower in highly nonpolar solvents and potentially limited in highly polar, protic solvents like water, where it is described as sparingly soluble (19 g/L, calculated).[1]

Estimated Solubility Profile of Methyl 2,2-diethoxyacetimidate

| Solvent Class | Solvent Examples | Predicted Solubility of Methyl 2,2-diethoxyacetimidate | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low to Insoluble | The significant difference in polarity between the nonpolar solvent and the moderately polar solute will hinder dissolution. |

| Slightly Polar | Toluene, Diethyl Ether | Sparingly Soluble to Soluble | Diethyl ether, with its ether linkage, may show some affinity. Toluene's aromatic ring can induce some dipole interactions. In synthesis, ether has been used as a solvent for this compound after its formation.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess significant dipole moments and can effectively solvate the polar regions of the molecule without the competing hydrogen bonding of protic solvents. |

| Polar Protic | Methanol, Ethanol | Soluble | These alcohols can engage in hydrogen bonding with the solute and their alkyl chains are compatible with its nonpolar regions. Methanol is used as a solvent in the synthesis of this compound.[4] |

| Highly Polar Protic | Water | Sparingly Soluble | As a highly polar, protic solvent with a strong hydrogen-bonding network, water is less likely to effectively solvate the nonpolar portions of the molecule. A calculated solubility of 19 g/L has been reported.[1] |

Disclaimer: The solubility predictions in this table are estimations based on chemical principles. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of Methyl 2,2-diethoxyacetimidate in their solvent systems of interest, the following detailed experimental protocol is provided. This method is a standard approach for determining the solubility of a solid in a liquid.[3][5][6]

Materials and Equipment:

-

Methyl 2,2-diethoxyacetimidate (solid or oil)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 2,2-diethoxyacetimidate to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using a magnetic stirrer or vortex mixer for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic agitation. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of dissolved Methyl 2,2-diethoxyacetimidate.

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method such as HPLC, GC, or UV-Vis spectroscopy. This often involves diluting an aliquot of the filtered solution to a concentration within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

-

Gravimetric Method: Solubility (g/L) = (Mass of residue (g) / Volume of solvent used for dilution (L))

-

Analytical Method: Use the concentration obtained from the calibration curve.

-

-

Self-Validating System:

-

Mass Balance: Compare the initial mass of the compound with the sum of the undissolved solid and the dissolved amount to check for significant errors.

-

Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at equilibrium.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of Methyl 2,2-diethoxyacetimidate.

Conclusion

This technical guide provides a foundational understanding of the solubility of Methyl 2,2-diethoxyacetimidate in common organic solvents, grounded in the principles of molecular polarity. While a definitive, experimentally derived dataset is not yet widely available, the provided theoretical analysis and estimated solubility profile offer valuable guidance for initial experimental design. The detailed, self-validating experimental protocol presented herein equips researchers with a robust methodology to determine precise solubility data, thereby facilitating more efficient and effective chemical synthesis and process development.

References

-

uHPLCs. (n.d.). Comparison Of The Polarity Of Organic Solvents. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Polarity of Solvents. (n.d.). Retrieved from [Link]

-

Solvent Miscibility and Polarity Chart. (n.d.). Scribd. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

Wei, L., & Caron, S. (n.d.). N1-Phenylacetamidine 4-bromobenzoate. Organic Syntheses. Retrieved from [Link]

-

Dehaen, W., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10785–10797. Retrieved from [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

Dehaen, W., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19665. Retrieved from [Link]

-

Dehaen, W., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

- Process for the purification of methyl-2,2-dithienylglycolate. (n.d.). Google Patents.

-

Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). Methyl acetimidate. National Institutes of Health. Retrieved from [Link]

-

American Elements. (n.d.). Methyl 2,2-diethoxyacetimidate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methyl 4-[2-(diethylamino)ethoxy]benzoate | Solubility. Retrieved from [Link]

-

Methyl 2-acetonyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Methyl 4-acetoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. (n.d.). National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-acetylacetoacetate. National Institutes of Health. Retrieved from [Link]

-

Arshad, M. N., et al. (n.d.). Methyl 4-hydroxy-2-methoxycarbonylmethyl-1,1-dioxo-1,2-dihydro-1λ,2-benzothiazine-3-carboxylate. ResearchGate. Retrieved from [Link]

Sources

- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, Methyl 2,2-diethoxyacetimidate, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

- 2. americanelements.com [americanelements.com]

- 3. chem.ws [chem.ws]

- 4. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. saltise.ca [saltise.ca]

An In-Depth Technical Guide to Methyl 2,2-diethoxyacetimidate: Physical Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-diethoxyacetimidate (CAS No. 76742-48-8) is a versatile organic compound that serves as a valuable intermediate in various synthetic pathways.[1] Its unique structure, featuring both an imidate and an acetal functional group, makes it a reactive building block for the synthesis of more complex molecules, including those with potential biological activity.[1] This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,2-diethoxyacetimidate, along with detailed safety information to ensure its proper handling and use in a laboratory setting. A thorough understanding of these characteristics is paramount for designing safe and effective experimental protocols.

Chemical Structure and Properties

Methyl 2,2-diethoxyacetimidate, also known as 2,2-diethoxy-ethanimidic acid methyl ester, possesses a molecular formula of C7H15NO3.[1][2] The presence of two ethoxy groups contributes to its relatively hydrophobic nature, which can influence its solubility and reactivity in different solvent systems.[1] The imidate functional group is susceptible to nucleophilic attack, while the ester can undergo hydrolysis under acidic or basic conditions.[1] These reactive sites are key to its utility in organic synthesis.

Caption: Chemical structure of Methyl 2,2-diethoxyacetimidate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 2,2-diethoxyacetimidate is provided in the table below. It is important to note that some of these values are predicted based on computational models.[1]

| Property | Value | Source |

| CAS Number | 76742-48-8 | [1][2] |

| Molecular Formula | C7H15NO3 | [1][2] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 159.0 ± 50.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Flash Point | 50.0 ± 30.1 °C (Predicted) | [1][2] |

| Solubility | Sparingly soluble in water (19 g/L at 25 °C, Calculated) | [1] |

| pKa | 6.78 ± 0.70 (Predicted) | [3] |

Safety and Handling

Methyl 2,2-diethoxyacetimidate is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, appropriate safety precautions must be taken during its handling and use.

Hazard Identification and Classification

-

GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the necessary PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, a respirator may be necessary.

Safe Handling Protocol

The following step-by-step protocol outlines the essential procedures for the safe handling of Methyl 2,2-diethoxyacetimidate:

Caption: Experimental workflow for safe handling.

-

Preparation:

-

Conduct a thorough risk assessment for the planned experiment.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Gather all necessary personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

-

Handling:

-

Perform all manipulations of Methyl 2,2-diethoxyacetimidate inside a chemical fume hood to minimize inhalation exposure.[5]

-

Avoid breathing vapors or mists.

-

Prevent contact with skin and eyes. In case of contact, follow the first-aid measures outlined below.

-

Keep the compound away from open flames, sparks, and other sources of ignition as it is a combustible liquid.

-

-

Storage and Disposal:

First-Aid Measures

In the event of exposure, immediate action is crucial. The following first-aid measures should be taken:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4][8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific Hazards: The compound is a combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Toxicological and Ecological Information

Conclusion

Methyl 2,2-diethoxyacetimidate is a valuable reagent in organic synthesis, but its handling requires a thorough understanding of its physical properties and potential hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and utilize this compound effectively in their work. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use and conduct a thorough risk assessment for any new experimental procedure.

References

-

Material Safety Data Sheet (MSDS). (n.d.). Retrieved from [Link].

-

Methyl 2,2-diethoxyacetimidate | CAS 76742-48-8. (n.d.). American Elements. Retrieved from [Link].

-

Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved from [Link].

-

Safety Data Sheet 4 . First Aid Measures. (n.d.). Qualitek. Retrieved from [Link].

-

Methyl-Red-Indicator.pdf. (n.d.). Retrieved from [Link].

Sources

- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, Methyl 2,2-diethoxyacetimidate, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

- 2. americanelements.com [americanelements.com]

- 3. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 76742-48-8|Methyl 2,2-diethoxyacetimidate|BLD Pharm [bldpharm.com]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. fishersci.com [fishersci.com]

The Versatile Intermediate: A Technical Guide to Methyl 2,2-diethoxyacetimidate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-diethoxyacetimidate, a seemingly unassuming molecule, holds significant potential as a versatile building block in the synthesis of complex organic scaffolds, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents. This technical guide provides an in-depth exploration of its synthesis, key chemical properties, and notable applications, offering field-proven insights for its effective utilization in research and drug development.

Core Properties and Structural Features

Methyl 2,2-diethoxyacetimidate (CAS No. 76742-48-8) is an organic compound featuring both an imidate and a diet acetal functional group.[1] This unique combination of reactive sites is the foundation of its synthetic utility.

Table 1: Physicochemical Properties of Methyl 2,2-diethoxyacetimidate

| Property | Value | Source |

| CAS Number | 76742-48-8 | [1] |

| Molecular Formula | C₇H₁₅NO₃ | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Colorless oil (predicted) | General chemical knowledge |

| Boiling Point | ~194-196 °C (predicted) | General chemical knowledge |

The imidate moiety, with its carbon-nitrogen double bond, is susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or amidation. The diethoxyacetal group provides a masked aldehyde functionality, which can be revealed under specific acidic conditions. This dual reactivity allows for a stepwise and controlled construction of molecular complexity.

Synthesis of Methyl 2,2-diethoxyacetimidate: The Pinner Reaction

The most common and efficient method for the synthesis of methyl 2,2-diethoxyacetimidate is through a variation of the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. In this specific case, diethoxyacetonitrile reacts with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride.

Mechanistic Insights

The Pinner reaction proceeds through the initial protonation of the nitrile nitrogen by the strong acid, which activates the nitrile carbon towards nucleophilic attack by the alcohol (methanol). The resulting intermediate then undergoes tautomerization and subsequent protonation to form the stable imidate salt, which upon neutralization yields the free imidate, Methyl 2,2-diethoxyacetimidate.

Experimental Protocol: A General Procedure

Materials:

-

Diethoxyacetonitrile

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride (gas or a solution in an anhydrous solvent)

-

Anhydrous diethyl ether

-

A suitable reaction vessel equipped with a drying tube and a magnetic stirrer

Procedure:

-

Dissolve diethoxyacetonitrile in an excess of anhydrous methanol in the reaction vessel and cool the mixture in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, or add a solution of HCl in an anhydrous solvent dropwise, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess solvent and HCl are typically removed under reduced pressure.

-

The resulting crude product, often the hydrochloride salt of the imidate, is then neutralized. This can be achieved by carefully adding a base (e.g., a solution of sodium methoxide in methanol, followed by filtration of the resulting sodium chloride) or by partitioning between an organic solvent and a mild aqueous base.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude Methyl 2,2-diethoxyacetimidate.

-

Further purification can be achieved by vacuum distillation.

Applications in the Synthesis of Bioactive Heterocycles

The true value of Methyl 2,2-diethoxyacetimidate lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems, which are prevalent in medicinal chemistry. Its reaction with binucleophiles is a powerful strategy for constructing five- and six-membered rings.

Synthesis of Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are found in numerous approved drugs. Methyl 2,2-diethoxyacetimidate can react with 1,3-dicarbonyl compounds or their equivalents in the presence of a nitrogen source, such as ammonia or an amidine, to form substituted pyrimidines.[2][3][4] The diethoxyacetal moiety can be hydrolyzed in situ to an aldehyde, which then participates in the condensation reaction.

Synthesis of Imidazoles

Imidazoles are another important class of heterocycles found in many biologically active compounds. The reaction of Methyl 2,2-diethoxyacetimidate with α-amino ketones or their equivalents provides a direct route to substituted imidazoles.[5][6][7] In this reaction, the imidate serves as a one-carbon synthon, providing the C2 position of the imidazole ring.

Potential in Agrochemicals

Beyond pharmaceuticals, intermediates like Methyl 2,2-diethoxyacetimidate have potential applications in the synthesis of agrochemicals, such as herbicides and pesticides.[8][9][10] The heterocyclic scaffolds derived from this reagent are also found in various active ingredients used in crop protection.

Key Publications and Further Reading

While a comprehensive review specifically dedicated to Methyl 2,2-diethoxyacetimidate is not prominent in the literature, its chemistry is well-grounded in the broader context of imidate and acetal chemistry. Researchers interested in this compound should refer to foundational texts and reviews on the Pinner reaction and the synthesis of heterocyclic compounds. Key publications demonstrating the utility of related acetimidates in the synthesis of complex molecules provide valuable analogous information.

Conclusion

Methyl 2,2-diethoxyacetimidate is a valuable and versatile intermediate in organic synthesis. Its unique combination of an imidate and a masked aldehyde functionality allows for the efficient construction of a variety of important heterocyclic scaffolds. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of its reactivity and synthetic applications can unlock new avenues for the creation of novel and potent bioactive molecules. The continued exploration of its reaction scope is likely to further solidify its position as a key building block in the synthetic chemist's toolbox.

References

- Mechanism proposed to explain the synthesis of substituted imidazoles...

- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)

- Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research. (URL not available)

- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (URL not available)

- Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC - NIH. (URL not available)

- SYNTHESIS OF PYRIMIDINE DERIV

- Proposed mechanism for the formation of pyrimidine derivative.

- Malonates in Cyclocondensation Reactions - PMC - NIH. (URL not available)

- Pyrimidine synthesis - Organic Chemistry Portal. (URL not available)

- 76742-48-8|Methyl 2,2-diethoxyacetimid

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023-01-12)

- Pesticide Intermedi

- Pyrimidine Synthesis - YouTube. (2024-02-21)

- Methyl 2,2-diethoxyacetimidate | 76742-48-8 - Sigma-Aldrich. (URL not available)

- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google P

- Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed. (2012-08-08)

- (PDF)

- CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene)

- ChemInform Abstract: Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran.

- The First Enantioselective Synthesis of (2R,2′R)-threo-(+)-Methylphenidate Hydrochloride - ElectronicsAndBooks. (1998-03-31)

- Diels-Alder Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Electron-Rich Dienes: Synthesis of Potential Intermediat - ElectronicsAndBooks. (URL not available)

Sources

- 1. 76742-48-8|Methyl 2,2-diethoxyacetimidate|BLD Pharm [bldpharm.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Theoretical and Molecular Modeling of Methyl 2,2-diethoxyacetimidate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the computational study of Methyl 2,2-diethoxyacetimidate. Moving beyond a simple recitation of methods, this guide explains the causality behind methodological choices, establishing a self-validating workflow from initial structure generation to the prediction of dynamic properties. Every step is grounded in established computational chemistry principles to ensure scientific integrity and reproducibility.

Introduction: The "Why" and "How" of Modeling Methyl 2,2-diethoxyacetimidate

Methyl 2,2-diethoxyacetimidate is an organic compound featuring an imidate functional group and diethoxy acetal protection.[1] Its structure presents several points of interest for computational analysis: multiple rotatable bonds suggesting conformational flexibility, and a combination of nitrogen and oxygen atoms that dictate its electronic landscape, reactivity, and potential for intermolecular interactions.[1][2]

Computational chemistry and molecular modeling provide a powerful lens to investigate such molecules at a level of detail inaccessible to many experimental techniques alone.[3][4] By applying first-principles quantum mechanics and classical physics models, we can reliably predict molecular geometries, electronic properties, vibrational spectra, and dynamic behavior, offering critical insights for applications ranging from reaction mechanism studies to rational drug design.[4][5]

This guide outlines a comprehensive, multi-stage workflow designed to build a complete in-silico picture of Methyl 2,2-diethoxyacetimidate.

Caption: Overall computational workflow for Methyl 2,2-diethoxyacetimidate.

Section 1: Quantum Mechanical (QM) Analysis for Structure and Electronic Properties

The foundation of understanding any molecule lies in its electronic structure. For this, we turn to quantum mechanics, specifically Density Functional Theory (DFT), which offers an optimal balance of computational accuracy and efficiency for organic molecules.[3][6][7]

Geometry Optimization: Finding the Most Stable Structure

The first critical step is to determine the molecule's lowest-energy three-dimensional structure.[8][9] An incorrect starting geometry will invalidate all subsequent calculations.

Causality of Method Selection:

-

Theory: Density Functional Theory (DFT) is chosen over simpler methods like molecular mechanics for its explicit treatment of electrons, providing high accuracy for geometry and electronic properties.[4] It is more computationally feasible than higher-level wave function-based methods for routine calculations.[6]

-

Functional: The B3LYP functional is a robust choice for general-purpose organic chemistry.[10] It is a hybrid functional that includes a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error found in simpler functionals, leading to more accurate descriptions of electronic structure.[11] For systems with significant non-covalent interactions, a functional from the M06 family or the addition of an empirical dispersion correction (e.g., B3LYP-D3) would be advisable.[11]

-

Basis Set: The 6-31G(d,p) basis set provides a good starting point. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are essential for describing the anisotropic nature of electron density in chemical bonds and are crucial for accurate geometry predictions.[10]

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure Generation: Draw the 2D structure of Methyl 2,2-diethoxyacetimidate and convert it to an initial 3D structure using software like Avogadro or ChemDraw. Perform a preliminary geometry cleanup using a universal force field (UFF) or MMFF94.

-

Input File Preparation (Gaussian Example):

-

Execution: Submit the input file to a computational chemistry package like Gaussian, ORCA, or NWChem.[3]

-

Convergence Check: Monitor the calculation to ensure it converges successfully. This is typically indicated by a message like "Optimization completed" in the output file.

Frequency Calculation: Validation and Vibrational Analysis

A converged geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is mandatory to validate the result.[12][13]

Trustworthiness through Self-Validation: The key principle here is that a true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point, meaning the calculated structure is not stable and will spontaneously distort.[13]

Experimental Protocol: Frequency Calculation

-

Input File Preparation: Using the optimized geometry from the previous step, set up a new calculation.

-

Execution and Validation: Run the calculation. Upon completion, search the output file for the computed frequencies. Confirm that all frequencies are positive numbers.

-

Analysis: The output provides predicted infrared (IR) and Raman spectra, which can be compared with experimental data if available. It also yields thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[14]

Caption: Workflow for DFT geometry optimization and validation.

Electronic Property Analysis

With a validated structure, we can compute a wealth of electronic properties that describe the molecule's reactivity and interaction potential.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack). This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.[2]

| Property | Hypothetical Calculated Value | Significance |

| Total Energy (Hartree) | -552.12345 | Relative stability marker for comparing conformers. |

| Dipole Moment (Debye) | 2.15 D | Indicates overall molecular polarity. |

| HOMO Energy (eV) | -8.5 eV | Potential for electron donation. |

| LUMO Energy (eV) | 1.2 eV | Potential for electron acceptance. |

| HOMO-LUMO Gap (eV) | 9.7 eV | Indicator of kinetic stability. |

Section 2: Molecular Dynamics (MD) for Conformational Dynamics

While QM provides a static, zero-Kelvin picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations use classical mechanics (force fields) to model the movement of atoms over time, revealing conformational flexibility and interactions with a solvent environment.[15]

Force Field Parameterization

MD simulations rely on force fields—sets of parameters that define the potential energy of the system. While general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) exist, they may not have accurate parameters for the specific imidate group in our molecule.[16][17][18]

Trustworthiness through Customization: For novel or uncommon functional groups, deriving custom parameters from high-level QM calculations is the most rigorous approach.[16][18] This typically involves calculating the potential energy surface for bond stretches, angle bends, and dihedral rotations using DFT and then fitting force field parameters to reproduce these QM-derived energies. Tools like the Force Field Toolkit (ffTK) can facilitate this process.[16][18]

MD Simulation in a Solvent

Simulating the molecule in an explicit solvent (e.g., a box of water molecules) provides a much more realistic view of its behavior than a gas-phase simulation.[19]

Experimental Protocol: MD Simulation Setup (GROMACS/AMBER)

-

System Preparation:

-

Place the QM-optimized structure of Methyl 2,2-diethoxyacetimidate into the center of a simulation box (e.g., a cubic box with 10 Å padding).

-

Generate the molecular topology using the chosen force field (e.g., GAFF).

-

-

Solvation: Fill the simulation box with a pre-equilibrated solvent model, such as TIP3P water.[19]

-

Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if the solute carries a net charge.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during setup.[20]

-

Equilibration:

-

NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

-

NPT Ensemble (Constant Pressure): Continue equilibration at the target temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density. Monitor temperature, pressure, and density for stability.

-

-

Production Run: Once the system is equilibrated, run the production MD simulation for the desired timescale (e.g., 100 ns).[20] Trajectories are saved at regular intervals for analysis.

Caption: Workflow for setting up and running a Molecular Dynamics simulation.

Trajectory Analysis

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

-

Conformational Flexibility: By tracking the dihedral angles of the rotatable bonds, one can identify the preferred conformations and the energy barriers between them.

-

Solvent Interactions: Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding water molecules at a certain distance from specific atoms (like the nitrogen or carbonyl oxygen), quantifying hydrogen bonding.

-

Structural Stability: Root Mean Square Deviation (RMSD) of the solute over time can indicate whether the molecule maintains a stable conformation or undergoes significant structural changes.

Conclusion

This guide has detailed a rigorous, multi-faceted computational workflow for the comprehensive analysis of Methyl 2,2-diethoxyacetimidate. By systematically applying validated quantum mechanical and molecular dynamics protocols, researchers can build a detailed model of the molecule's structural, electronic, and dynamic properties. This in-silico data provides a powerful foundation for understanding reactivity, predicting intermolecular interactions, and guiding further experimental investigation in materials science and drug discovery.

References

-

Mayne, C. G., Saam, J., Schulten, K., Tajkhorshid, E., & Gumbart, J. C. (2013). Rapid parameterization of small molecules using the force field toolkit. Journal of Computational Chemistry, 34(32), 2757-2770. [Link]

-

BioExcel. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. BioExcel Building Blocks[Link]

-

Mandi, P. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing SL. [Link]

-

Zampella, G., & De Gioia, L. (n.d.). Computational Organic Chemistry. EOLSS. [Link]

-

Gumbart Lab. (n.d.). Parametrization of small molecules. SimBac – simulations of bacterial systems. [Link]

-

Souza, P. C. T., et al. (2025). Fast parameterization of Martini3 models for fragments and small molecules. bioRxiv. [Link]

-

Houk, K. N., & Doubleday, C. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PubMed Central. [Link]

-

Swinburne University. (n.d.). Computational and Advanced Organic Chemistry. [Link]

-

Kalyan, J., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Nature Communications. [Link]

-

Martini Force Field Initiative. (n.d.). Parametrization of a new small molecule. [Link]

-

Rowan University. (n.d.). Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

-

Bragitoff. (2025). TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI. YouTube. [Link]

-

Rasool, A. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]

-

Bachrach, S. M. (n.d.). Computational Organic Chemistry. ResearchGate. [Link]

-

Rowan Science. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. [Link]

-

Lemkul, J. (2017). Is there a protocol to do md simulation of two small organic molecules in gromacs?. ResearchGate. [Link]

-

González, A. I., et al. (1996). Basicity of Acetamidine. Experimental and Theoretical Study. Semantic Scholar. [Link]

-

Sukhoverkhov, V. F., et al. (2025). Compounds of Acetamide and Its Analogs with Inorganic Acids: Synthesis and Properties. ResearchGate. [Link]

-

Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. [Link]

-

GROMACS forums. (2024). MD Simulation for Small Molecule aggregation. [Link]

-

ORCA Tutorials. (n.d.). Geometry optimization. [Link]

-

IQmol. (2020). Geometry Optimization and Frequencies in IQmol. YouTube. [Link]

-

Wu, C. C., & Lien, M. H. (1998). Ab initio molecular orbital calculations of solvent clusters of trans-N-methylacetamide: structure, ring cluster formation and out-of-plane deformation. Journal of the Chemical Society, Faraday Transactions. [Link]

-

Burke, K. (2008). Which functional should I choose?. University of California, Irvine. [Link]

-

Inventi Rapid. (n.d.). Molecular Modeling. Inventi Journals. [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed Central. [Link]

-

Chemistry Stack Exchange. (2015). DFT Functional Selection Criteria. [Link]

-

Wang, Y., et al. (n.d.). The Effect of Nitrogen- and Oxygen-Containing Functional Groups on C2H6/SO2/NO Adsorption: A Density Functional Theory Study. MDPI. [Link]

-

El-Naggar, M., et al. (2014). Molecular modeling studies and synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates with potential anti-cancer activity as inhibitors for methionine synthase. PubMed. [Link]

-

Wikipedia. (n.d.). Density functional theory. [Link]

Sources

- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, Methyl 2,2-diethoxyacetimidate, Methyl diethoxyacetimidate - chemBlink [chemblink.com]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. eolss.net [eolss.net]

- 5. Computational and Advanced Organic Chemistry | Swinburne [swinburne.edu.au]

- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Geometry optimization - ORCA 6.0 TUTORIALS [faccts.de]

- 14. m.youtube.com [m.youtube.com]

- 15. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]

- 18. simbac.gatech.edu [simbac.gatech.edu]

- 19. researchgate.net [researchgate.net]

- 20. bioinformaticsreview.com [bioinformaticsreview.com]

Methyl 2,2-diethoxyacetimidate: A Versatile Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Synthetic Tool

In the landscape of medicinal chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery. These cyclic structures are prevalent in a vast number of approved therapeutic agents and natural products, owing to their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[1][2][3] Among the myriad of synthetic intermediates, Methyl 2,2-diethoxyacetimidate emerges as a highly valuable and versatile building block. Its unique combination of functional groups—a reactive imidate and a stable diethyl acetal—provides a powerful platform for the synthesis of key heterocyclic systems, particularly substituted imidazoles and pyrimidines.